
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,5-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,5-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)-, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,5-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- 41-2272 works by activating an enzyme called soluble guanylyl cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that helps to relax smooth muscle cells and dilate blood vessels. Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,5-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- 41-2272 binds to the heme group of sGC, which leads to an increase in cGMP production and subsequent vasodilation.
Biochemical and Physiological Effects:
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,5-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve endothelial function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,5-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- 41-2272 in lab experiments is its specificity for sGC, which allows researchers to study the effects of cGMP signaling without interference from other signaling pathways. However, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,5-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- 41-2272 is not stable in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,5-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- 41-2272, including its potential use in the treatment of pulmonary hypertension, heart failure, and other cardiovascular diseases. It may also have applications in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to better understand the mechanisms of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,5-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- 41-2272 and its effects on various signaling pathways.
Synthesemethoden
The synthesis of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,5-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- 41-2272 involves several steps, including the reaction of 2,6-diisopropylaniline with cyclopentylmethyl bromide, followed by the reaction of the resulting compound with 1,5-dimethyl-1H-indole-3-carbaldehyde. The final step involves the reaction of the intermediate product with urea to produce Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,5-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- 41-2272.
Wissenschaftliche Forschungsanwendungen
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,5-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1,5-dimethyl-1H-indol-3-yl)cyclopentyl)methyl)- 41-2272 has also been studied for its potential use in the treatment of pulmonary hypertension, as it can help to relax the smooth muscle cells in the lungs.
Eigenschaften
CAS-Nummer |
145131-24-4 |
|---|---|
Molekularformel |
C29H39N3O |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
1-[[1-(1,5-dimethylindol-3-yl)cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C29H39N3O/c1-19(2)22-10-9-11-23(20(3)4)27(22)31-28(33)30-18-29(14-7-8-15-29)25-17-32(6)26-13-12-21(5)16-24(25)26/h9-13,16-17,19-20H,7-8,14-15,18H2,1-6H3,(H2,30,31,33) |
InChI-Schlüssel |
HDTNBIUCVVCIQG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C=C2C3(CCCC3)CNC(=O)NC4=C(C=CC=C4C(C)C)C(C)C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C=C2C3(CCCC3)CNC(=O)NC4=C(C=CC=C4C(C)C)C(C)C)C |
Andere CAS-Nummern |
145131-24-4 |
Synonyme |
N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(1-(1,5-dimethyl-3-indolyl)c yclopentylmethyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



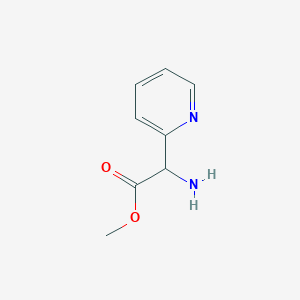
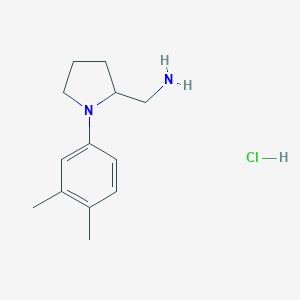
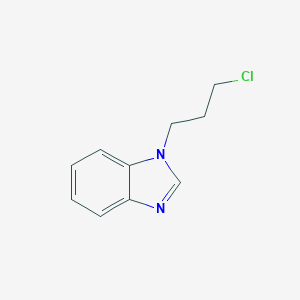


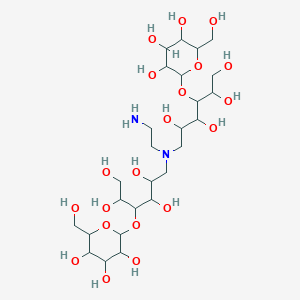

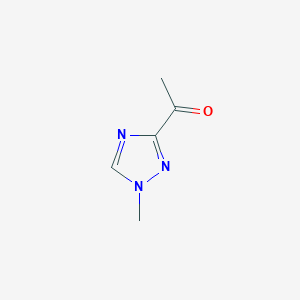
![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)

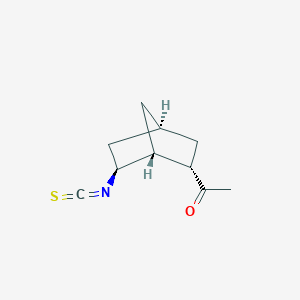
acetate](/img/structure/B115330.png)
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)